molecular formula C23H20BrN3O3 B449383 N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE

N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE

Cat. No.: B449383
M. Wt: 466.3g/mol
InChI Key: YAJVYADFLLJTPU-PCLIKHOPSA-N
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Description

N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE is a complex organic compound with a molecular formula of C22H18BrN3O3 This compound is known for its unique structure, which includes a bromophenyl group, a phenoxybenzylidene moiety, and a hydrazino butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the hydrazone: The reaction between 3-phenoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 3-bromobenzoyl chloride to form the desired product.

The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE can be compared with other similar compounds such as:

  • 3-bromo-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
  • N-(4-bromophenyl)-2-((oxo(2-(3-phenoxybenzylidene)hydrazino)ac)amino)benzamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C23H20BrN3O3/c24-18-7-5-8-19(15-18)26-22(28)12-13-23(29)27-25-16-17-6-4-11-21(14-17)30-20-9-2-1-3-10-20/h1-11,14-16H,12-13H2,(H,26,28)(H,27,29)/b25-16+

InChI Key

YAJVYADFLLJTPU-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CCC(=O)NC3=CC(=CC=C3)Br

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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